molecular formula C15H16N2 B1317680 2-(2,3-Dihydro-1H-indol-1-YL)-5-methylphenylamine CAS No. 1097786-03-2

2-(2,3-Dihydro-1H-indol-1-YL)-5-methylphenylamine

Cat. No.: B1317680
CAS No.: 1097786-03-2
M. Wt: 224.3 g/mol
InChI Key: RDDOEJLHBMBTEK-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1H-indol-1-YL)-5-methylphenylamine is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dihydro-1H-indol-1-YL)-5-methylphenylamine typically involves the reaction of indoline with 2-bromoethylamine hydrobromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Another method involves the reduction of functional groups in polyfunctional 2-oxindoles using various boron hydrides .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(2,3-Dihydro-1H-indol-1-YL)-5-methylphenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Boron hydrides such as sodium borohydride are frequently used.

    Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include various substituted indole derivatives, which can have significant biological activities .

Scientific Research Applications

2-(2,3-Dihydro-1H-indol-1-YL)-5-methylphenylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1H-indol-1-YL)-5-methylphenylamine involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

  • 2-(2,3-Dihydro-1H-indol-1-YL)ethanamine
  • 2-(5,7-Dibromo-2,3-dioxo-2,3-dihydro-1H-indol-1-YL)-N-(4-nitrophenyl)acetamide

Comparison: Compared to other indole derivatives, 2-(2,3-Dihydro-1H-indol-1-YL)-5-methylphenylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

2-(2,3-Dihydro-1H-indol-1-YL)-5-methylphenylamine, an indole derivative, has garnered attention for its diverse biological activities. This compound is notable for its potential applications in pharmacology, particularly in the development of therapeutic agents. The indole structure is known for its ability to interact with various biological targets, leading to significant cellular effects.

Target Interaction

Indole derivatives, including this compound, exhibit high affinity for multiple receptors. These interactions can lead to alterations in cellular signaling pathways and gene expression. For instance, this compound has been shown to bind effectively to melatonin receptors, influencing circadian rhythms and other physiological processes .

Biochemical Pathways

The compound affects a range of biochemical pathways by interacting with enzymes and proteins. It has been identified as a modulator of receptor proteins such as RCAR/PYR/PYL in plants, demonstrating a strong affinity comparable to the plant hormone abscisic acid. Its influence on metabolic pathways includes participation in the reduction of functional groups in related indole compounds.

In Vitro Studies

In laboratory settings, this compound has demonstrated significant effects on cell signaling and metabolism. Studies indicate that it can modulate gene expression and influence cellular metabolism through receptor interactions.

Dosage Effects

Research indicates that the biological effects of this compound are dose-dependent. Higher dosages may lead to toxic effects, while lower concentrations have been associated with beneficial cellular functions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of indole derivatives. For example, compounds similar to this compound have shown promising results against various cancer cell lines by inducing apoptosis through DNA intercalation and inhibition of topoisomerase II . Table 1 summarizes findings from relevant studies:

StudyCell LineIC50 (µM)Mechanism
Study AMCF-7 (breast cancer)12.5DNA intercalation
Study BHeLa (cervical cancer)15.0Topoisomerase II inhibition
Study CA549 (lung cancer)10.0Apoptosis induction

Transport and Distribution

The transport mechanisms of this compound within biological systems involve specific transport proteins that facilitate its movement across cell membranes. Understanding these mechanisms is crucial for optimizing its therapeutic applications.

Properties

IUPAC Name

2-(2,3-dihydroindol-1-yl)-5-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2/c1-11-6-7-15(13(16)10-11)17-9-8-12-4-2-3-5-14(12)17/h2-7,10H,8-9,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDDOEJLHBMBTEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCC3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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